molecular formula C5H11NO2 B3326903 (R)-3-(Methylamino)butanoic acid CAS No. 294874-99-0

(R)-3-(Methylamino)butanoic acid

Cat. No.: B3326903
CAS No.: 294874-99-0
M. Wt: 117.15 g/mol
InChI Key: VWQSQYOPIHNGBY-UHFFFAOYSA-N
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Description

®-3-(Methylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Methylamino)butanoic acid can be achieved through several methods. One common approach involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane, followed by Wolff rearrangement of the intermediate diazoketones . Another method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems .

Industrial Production Methods

Industrial production of ®-3-(Methylamino)butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

®-3-(Methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of ®-3-(Methylamino)butanoic acid.

Scientific Research Applications

®-3-(Methylamino)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-(Methylamino)butanoic acid include other amino acids with methylamino groups, such as 4-(Methylamino)butanoic acid .

Uniqueness

What sets ®-3-(Methylamino)butanoic acid apart from similar compounds is its specific stereochemistry and the position of the methylamino group. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R)-3-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQSQYOPIHNGBY-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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